molecular formula C15H28O4 B14493084 2-Ethylhexyl methyl hexanedioate CAS No. 64573-69-9

2-Ethylhexyl methyl hexanedioate

Cat. No.: B14493084
CAS No.: 64573-69-9
M. Wt: 272.38 g/mol
InChI Key: XQRJRRRFDGFLAP-UHFFFAOYSA-N
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Description

2-Ethylhexyl methyl hexanedioate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and various industrial applications. This compound is particularly notable for its unique chemical structure and properties, which make it valuable in multiple scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl methyl hexanedioate typically involves the esterification of hexanedioic acid with 2-ethylhexanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly catalysts and solvents is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl methyl hexanedioate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed under basic conditions.

Major Products Formed:

Scientific Research Applications

2-Ethylhexyl methyl hexanedioate finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-ethylhexyl methyl hexanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical reactions. The compound’s lipophilic nature allows it to integrate into lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Properties

CAS No.

64573-69-9

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

6-O-(2-ethylhexyl) 1-O-methyl hexanedioate

InChI

InChI=1S/C15H28O4/c1-4-6-9-13(5-2)12-19-15(17)11-8-7-10-14(16)18-3/h13H,4-12H2,1-3H3

InChI Key

XQRJRRRFDGFLAP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CCCCC(=O)OC

Origin of Product

United States

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